molecular formula C14H12O3S2 B3292918 2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid CAS No. 882284-72-2

2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid

Cat. No.: B3292918
CAS No.: 882284-72-2
M. Wt: 292.4 g/mol
InChI Key: OETDHANBYUZCFB-UHFFFAOYSA-N
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Description

2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid is an organic compound that features a thienyl and phenylthio group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid typically involves the reaction of 2-thiophenecarboxylic acid with phenylthioacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The thienyl group may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{2-[(Phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide
  • 2-(Phenylthio)acetic acid
  • 2-Thiophenecarboxylic acid

Uniqueness

2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid is unique due to the presence of both a thienyl and phenylthio group, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[5-(2-phenylsulfanylacetyl)thiophen-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S2/c15-12(9-18-10-4-2-1-3-5-10)13-7-6-11(19-13)8-14(16)17/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETDHANBYUZCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid
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2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid
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2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid
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2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid
Reactant of Route 6
2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid

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